molecular formula C26H21N3O B5991513 (E)-2-cyano-3-[1-[(3-methylphenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide

(E)-2-cyano-3-[1-[(3-methylphenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide

Cat. No.: B5991513
M. Wt: 391.5 g/mol
InChI Key: QYCJJUSDKFVAJW-RCCKNPSSSA-N
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Description

(E)-2-cyano-3-[1-[(3-methylphenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole ring, a cyano group, and a phenylprop-2-enamide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[1-[(3-methylphenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano donor, such as cyanogen bromide.

    Formation of the Phenylprop-2-enamide Moiety: This step involves the reaction of the indole derivative with an appropriate acrylamide derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[1-[(3-methylphenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

(E)-2-cyano-3-[1-[(3-methylphenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[1-[(3-methylphenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Affecting Gene Expression: Altering the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-[1-(phenylmethyl)indol-3-yl]-N-phenylprop-2-enamide: Similar structure but lacks the 3-methylphenyl group.

    (E)-2-cyano-3-[1-(3-chlorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide: Similar structure but has a 3-chlorophenyl group instead of a 3-methylphenyl group.

Uniqueness

(E)-2-cyano-3-[1-[(3-methylphenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide is unique due to the presence of the 3-methylphenyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This structural variation can influence the compound’s binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

(E)-2-cyano-3-[1-[(3-methylphenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O/c1-19-8-7-9-20(14-19)17-29-18-22(24-12-5-6-13-25(24)29)15-21(16-27)26(30)28-23-10-3-2-4-11-23/h2-15,18H,17H2,1H3,(H,28,30)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCJJUSDKFVAJW-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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